Ethylenediamine dihydrochloride
Overview
Description
Ethylenediamine dihydrochloride is an organic compound with the chemical formula C₂H₁₀Cl₂N₂. It is the dihydrochloride salt form of ethylenediamine, a simple diamine consisting of two amine groups attached to a two-carbon alkyl chain. This compound is commonly used in various industrial and research applications due to its versatile chemical properties .
Mechanism of Action
Target of Action
Ethylenediamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions . Sensitivity to ethylenediamine may be identified with a clinical patch test .
Mode of Action
It is known to interact with various biochemical processes, potentially influencing the function of proteins and other macromolecules within cells .
Pharmacokinetics
After oral administration, the bioavailability of ethylenediamine is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours .
Result of Action
It is known to cause local and generalized reactions, indicating that it interacts with cellular components and potentially influences cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound’s action can be affected by the presence of other chemicals, temperature, and pH . .
Biochemical Analysis
Biochemical Properties
Ethylenediamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its chelating properties. It can form stable complexes with metal ions, which makes it useful in various enzymatic reactions. This compound interacts with enzymes such as metalloproteases and other metal-dependent enzymes, influencing their activity by binding to the metal ions required for their catalytic function . This interaction can either inhibit or activate the enzymes, depending on the specific metal ion and enzyme involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metal-dependent enzymes, which in turn can impact cellular processes such as DNA replication, repair, and transcription . Additionally, it can modulate the levels of reactive oxygen species (ROS) within cells, thereby influencing oxidative stress and related cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, this compound can inhibit the activity of metalloproteases by chelating the metal ions required for their catalytic function. Conversely, it can activate other metal-dependent enzymes by stabilizing the metal ion in the active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound’s effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and even death in severe cases . Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on cellular function. These findings underscore the importance of carefully controlling the dosage of this compound in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metal-dependent enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, this compound can affect the tricarboxylic acid (TCA) cycle by interacting with enzymes such as aconitase and isocitrate dehydrogenase, which require metal ions for their activity. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular context. Once inside the cell, this compound can bind to metal ions and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can be directed by targeting signals or post-translational modifications that guide it to specific organelles. The subcellular distribution of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine dihydrochloride is typically synthesized by reacting ethylenediamine with hydrochloric acid. The reaction can be represented as follows:
C2H8N2+2HCl→C2H10Cl2N2
This reaction is usually carried out in an aqueous medium, and the resulting product is then crystallized from water or a water-ethanol mixture .
Industrial Production Methods: In industrial settings, ethylenediamine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. The hydrogen chloride generated in this reaction forms a salt with the amine, which can be liberated by adding sodium hydroxide and then recovered by rectification .
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Acid-Base Reactions: It readily dissociates in aqueous solutions, releasing protons and making the solution acidic.
Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with metal ions.
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amine groups to form substituted products.
Major Products:
Chelates: Formation of metal chelates with ions like copper and nickel.
Substituted Amines: Products from nucleophilic substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
Ethylenediamine dihydrochloride can be compared with other similar compounds, highlighting its uniqueness :
Ethylenediamine: The parent compound, which is a simple diamine with similar reactivity but without the hydrochloride groups.
Ethylenediaminetetraacetic Acid (EDTA): A chelating agent with multiple amine and carboxyl groups, used for binding metal ions.
Tetramethylethylenediamine (TMEDA): A derivative with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.
Tetraethylethylenediamine (TEEDA): Another derivative with ethyl groups, also used in coordination chemistry.
This compound stands out due to its ability to form stable complexes with metal ions and its versatile applications in various fields.
Properties
IUPAC Name |
ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-15-3 (Parent) | |
Record name | Ethylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043920 | |
Record name | Ethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenediamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14237 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
333-18-6 | |
Record name | Ethylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WQV43244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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